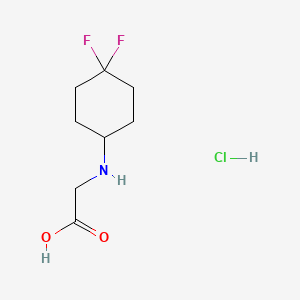

N-(4,4-Difluorocyclohexyl)glycine HCl

CAS No.:

Cat. No.: VC18865100

Molecular Formula: C8H14ClF2NO2

Molecular Weight: 229.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14ClF2NO2 |

|---|---|

| Molecular Weight | 229.65 g/mol |

| IUPAC Name | 2-[(4,4-difluorocyclohexyl)amino]acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-6(2-4-8)11-5-7(12)13;/h6,11H,1-5H2,(H,12,13);1H |

| Standard InChI Key | JNVJFOJMLRTHQA-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CCC1NCC(=O)O)(F)F.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(4,4-Difluorocyclohexyl)glycine hydrochloride (molecular formula: ) features a glycine backbone linked to a 4,4-difluorocyclohexyl group. The cyclohexane ring’s difluoro substitution at the 4-position introduces steric and electronic effects that enhance the compound’s lipophilicity, a critical factor for membrane permeability and interaction with hydrophobic biological targets. The hydrochloride salt form improves aqueous solubility, facilitating its use in experimental settings.

The IUPAC name, 2-[(4,4-difluorocyclohexyl)amino]acetic acid hydrochloride, reflects its structural components. Key spectral identifiers include the canonical SMILES notation , which encodes the compound’s connectivity and stereochemistry. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments, such as the doublets observed at ~9.8 and ~10.6 ppm for the thioamide derivatives, confirming the presence of the 4,4-difluorocyclohexyl moiety .

Physicochemical Characteristics

With a molecular weight of 229.65 g/mol, the compound’s physicochemical profile is influenced by its fluorinated cyclohexyl group. The difluoro substitution increases the ring’s rigidity and electron-withdrawing properties, which stabilize interactions with P-gp’s substrate-binding pocket . The hydrochloride salt further modifies its dissolution kinetics, enabling consistent bioavailability in vitro.

Synthesis and Derivatives

Synthetic Pathways

The synthesis of N-(4,4-Difluorocyclohexyl)glycine hydrochloride involves a multi-step process beginning with the coupling of a valine-derived thiazole scaffold with 4,4-difluorocyclohexylamine. As outlined in the PMC study, the procedure includes:

-

Coupling Reaction: Acid intermediates are reacted with 4,4-difluorocyclohexylamine using Dess-Martin periodinane as an oxidizing agent to form the thiazole backbone .

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine .

-

Salt Formation: The amine is protonated with hydrochloric acid to produce the hydrochloride salt, enhancing solubility.

This route yields high-purity product, as confirmed by liquid chromatography-mass spectrometry (LC-MS) and -NMR .

Structural Analogues

Modifications to the 4,4-difluorocyclohexyl group or glycine backbone have been explored to optimize biological activity. For example:

-

N-(Cyclohexyl)glycine: Lacks fluorine substitution, resulting in reduced P-gp inhibition (IC50 > 1 μM).

-

N-(3-Fluorocyclohexyl)glycine: Monofluorination at the 3-position decreases potency compared to the 4,4-difluoro analogue.

-

Thioamide Derivatives: Replacement of the carbonyl oxygen with sulfur enhances ATPase inhibition but reduces metabolic stability .

These analogues underscore the importance of the 4,4-difluoro configuration for maximal activity.

Biological Activity and Mechanisms

P-Glycoprotein ATPase Inhibition

P-gp, an ATP-dependent efflux transporter, contributes to multidrug resistance by expelling chemotherapeutic agents from cancer cells. N-(4,4-Difluorocyclohexyl)glycine hydrochloride inhibits P-gp ATPase activity with an IC50 of 0.1–0.76 μM, comparable to clinical inhibitors like tariquidar . This inhibition prevents ATP hydrolysis, thereby blocking drug efflux and increasing intracellular drug concentrations .

Mechanistic studies using induced-fit docking simulations reveal that the 4,4-difluorocyclohexyl group occupies a hydrophobic pocket within P-gp’s transmembrane domain, displacing substrates like paclitaxel . The fluorine atoms form van der Waals interactions with phenylalanine residues (e.g., Phe 979), stabilizing the inhibitor-enzyme complex .

Reversal of Drug Resistance

In HEK293 cells overexpressing P-gp, N-(4,4-Difluorocyclohexyl)glycine hydrochloride (10 μM) reverses paclitaxel resistance by 3.5-fold, restoring cytotoxicity to near-sensitive cell levels . This effect is selective for P-gp over cytochrome P450 3A4 (CYP3A4), minimizing off-target interactions .

Applications in Drug Development

Chemotherapy Adjuvants

The compound’s ability to inhibit P-gp positions it as a potential adjuvant in combination therapies. Preclinical studies demonstrate synergy with taxanes and anthracyclines, reducing required chemotherapeutic doses and mitigating side effects .

Structure-Activity Relationship (SAR) Insights

SAR analyses highlight critical structural features:

-

Fluorine Substitution: Difluoro groups at the 4-position maximize lipophilicity and target binding .

-

Amino Acid Backbone: The glycine moiety facilitates hydrogen bonding with P-gp’s nucleotide-binding domain .

-

Salt Form: Hydrochloride improves pharmacokinetics without altering target affinity.

Future Research Directions

Optimization Strategies

Future studies should focus on:

-

Bioisosteric Replacements: Substituting the cyclohexyl ring with bicyclic or aromatic systems to enhance potency.

-

Prodrug Development: Masking the hydrochloride salt to improve oral bioavailability.

-

In Vivo Efficacy: Evaluating pharmacokinetics and toxicity in animal models of multidrug-resistant cancers.

Clinical Translation Challenges

While in vitro results are promising, challenges include overcoming potential drug-drug interactions and ensuring selective P-gp modulation without affecting other ABC transporters. Computational modeling and high-throughput screening will be critical for identifying next-generation derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume